molecular formula C23H19F6N3O5S B12597034 Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl- CAS No. 915192-39-1

Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl-

Cat. No.: B12597034
CAS No.: 915192-39-1
M. Wt: 563.5 g/mol
InChI Key: MEMKFECOGXIZAZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Validation

The systematic IUPAC name for the compound, [3-methyl-4-[6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-8H-pyrrolo[3,4-g]quinolin-7-yl]phenyl]methanesulfonamide , reflects its structural complexity and adherence to International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The name is derived through a hierarchical process:

  • Parent heterocycle identification : The core structure is 8H-pyrrolo[3,4-g]quinoline , a fused bicyclic system comprising a pyrrole ring (positions 1–5) fused to a quinoline moiety (positions 6–10). The numbering follows the pyrroloquinoline system, with the "g" notation in the fusion descriptor indicating attachment at the quinoline’s 7th position.
  • Substituent prioritization : The 6-oxo group (keto functionality at position 6) and 5,9-bis(2,2,2-trifluoroethoxy) substituents (two 2,2,2-trifluoroethoxy groups at positions 5 and 9) are prioritized based on functional group seniority. The suffix -one designates the ketone, while the prefixes 5,9-bis(2,2,2-trifluoroethoxy) describe the ether substituents.
  • Phenylmethanesulfonamide side chain : The 7-yl suffix denotes attachment of a phenyl group (substituted with a methyl group at position 3 and a methanesulfonamide group at position 4) to the pyrroloquinoline core at position 7.

Validation of this name ensures compliance with IUPAC Rule C-14.5 (fusion nomenclature) and Rule R-5.7.2 (substituent ordering).

CAS Registry Number (915192-39-1) and DSSTox Substance ID (DTXSID601105916)

The compound is uniquely identified by its CAS Registry Number 915192-39-1 , a universal identifier assigned by the Chemical Abstracts Service (CAS) to streamline database searches and regulatory compliance. This identifier is critical for disambiguating the compound from structurally similar molecules, such as positional isomers or analogs with alternative substituents.

The DSSTox Substance ID (DTXSID601105916) further enhances traceability within the Distributed Structure-Searchable Toxicity (DSSTox) database, a resource managed by the U.S. Environmental Protection Agency (EPA) for curating chemical structures and associated toxicological data. These identifiers collectively support interoperability across chemical inventories, pharmacological studies, and environmental monitoring programs.

Molecular Formula (C₂₃H₁₉F₆N₃O₅S) and Weight (563.5 g/mol) Analysis

The molecular formula C₂₃H₁₉F₆N₃O₅S encodes the compound’s elemental composition and stoichiometry. A detailed breakdown is provided below:

Element Quantity Atomic Weight (g/mol) Contribution to Molecular Weight (g/mol)
C 23 12.01 276.23
H 19 1.008 19.15
F 6 19.00 114.00
N 3 14.01 42.03
O 5 16.00 80.00
S 1 32.07 32.07
Total 563.48

Properties

CAS No.

915192-39-1

Molecular Formula

C23H19F6N3O5S

Molecular Weight

563.5 g/mol

IUPAC Name

[3-methyl-4-[6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-8H-pyrrolo[3,4-g]quinolin-7-yl]phenyl]methanesulfonamide

InChI

InChI=1S/C23H19F6N3O5S/c1-12-7-13(9-38(30,34)35)4-5-16(12)32-8-15-17(21(32)33)19(36-10-22(24,25)26)14-3-2-6-31-18(14)20(15)37-11-23(27,28)29/h2-7H,8-11H2,1H3,(H2,30,34,35)

InChI Key

MEMKFECOGXIZAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CS(=O)(=O)N)N2CC3=C(C4=C(C=CC=N4)C(=C3C2=O)OCC(F)(F)F)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis

The synthesis typically involves the following steps:

  • Step 1: Formation of the Pyrroloquinoline Core

    The initial step often includes the condensation of appropriate starting materials to form the pyrroloquinoline framework. This can involve cyclization reactions where a precursor compound is treated with a suitable acid catalyst.

  • Step 2: Introduction of Trifluoroethoxy Groups

    The introduction of bis(2,2,2-trifluoroethoxy) groups is achieved through nucleophilic substitution reactions. Trifluoroethanol can react with an activated halide or sulfonyl chloride to form the desired ether.

  • Step 3: Sulfonamide Formation

    The final step is the conversion of the intermediate into the sulfonamide by reacting it with benzenesulfonyl chloride in a basic medium (such as triethylamine) to yield benzenemethanesulfonamide.

Reaction Conditions

The reaction conditions for each step must be carefully controlled:

  • Temperature: Reactions are typically conducted at elevated temperatures to ensure complete conversion.

  • Solvent: Common solvents include dichloromethane or dimethylformamide (DMF), which facilitate solubility and reaction kinetics.

  • Catalysts: Use of Lewis acids or bases may be necessary to promote specific transformations during synthesis.

Yield and Purity

The overall yield of the synthesis can vary based on the efficiency of each step but typically ranges from 40% to 70%. Purification methods such as recrystallization or chromatography are employed to isolate the final product with high purity.

Recent studies have explored various aspects of benzenemethanesulfonamide derivatives:

Biological Activity

Research indicates that these compounds exhibit significant biological activities:

  • Antimicrobial Properties: Some derivatives have shown potent antimicrobial effects against various pathogens.

  • Enzyme Inhibition: Inhibitory assays have demonstrated that certain derivatives effectively inhibit target enzymes, with IC50 values indicating their potency.

Thermal Stability

Differential Scanning Calorimetry (DSC) studies reveal insights into the thermal stability and phase transitions of these compounds, indicating their suitability for pharmaceutical applications.

The preparation methods for benzenemethanesulfonamide, particularly those involving multi-step synthesis and careful control of reaction conditions, are crucial for optimizing yield and purity. Ongoing research into its biological activities underscores its potential as a valuable compound in medicinal chemistry.

Property Value
Molecular Formula C23H19F6N3O5S
Molecular Weight 563.5 g/mol
CAS Number 915192-39-1
IUPAC Name [3-methyl-4-[6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-8H-pyrrolo[3,4-g]quinolin-7-yl]phenyl]methanesulfonamide

Chemical Reactions Analysis

Types of Reactions

Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrroloquinoline framework and subsequent modifications to introduce the benzenesulfonamide group. Various methods have been reported in the literature for its synthesis, often utilizing advanced techniques such as microwave-assisted synthesis or solvent-free conditions to enhance yield and purity.

Anticancer Properties

Research has indicated that benzenemethanesulfonamide derivatives exhibit promising anticancer activities. For instance, studies have demonstrated that compounds with similar structures can inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The trifluoroethoxy groups are believed to enhance bioavailability and target specificity.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties against various bacterial strains. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

The sulfonamide group in the compound is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and dihydropteroate synthase. This property is significant for developing treatments for conditions like glaucoma or bacterial infections.

Drug Development

Given its diverse biological activities, benzenemethanesulfonamide derivatives are being explored as lead compounds in drug discovery programs aimed at developing new therapeutics for cancer and infectious diseases. The unique structural features allow for modifications that can optimize efficacy and reduce toxicity.

Diagnostic Applications

The compound's ability to selectively bind to certain biological targets makes it useful in diagnostic imaging or as a tracer in biochemical assays. Researchers are investigating its potential in imaging techniques that could aid in early disease detection.

Case Studies

Several case studies highlight the effectiveness of benzenemethanesulfonamide derivatives:

  • Case Study 1: A study published in Journal of Medicinal Chemistry demonstrated that a related compound significantly reduced tumor growth in xenograft models of breast cancer (Smith et al., 2023).
  • Case Study 2: Research published in Antimicrobial Agents and Chemotherapy showed that a derivative exhibited potent activity against resistant strains of Staphylococcus aureus (Johnson et al., 2024).

Mechanism of Action

The mechanism of action of Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The table below compares Compound A with three structurally related sulfonamide derivatives:

Property Compound A (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) Benzenemethanesulfonamide, 2-methyl- N-Ethyl-4-methyl-benzenesulfonamide
Core Structure Pyrrolo[3,4-g]quinolin Quinoline Benzene Benzene
Sulfonamide Substituent Benzenemethanesulfonamide 4-Methoxybenzenesulfonamide Benzenemethanesulfonamide Benzenesulfonamide
Key Functional Groups - 2× Trifluoroethoxy
- Methyl
- Sulfonamide
- Methoxy
- Chloro
- Styryl
- Hydroxy
- Methyl - Ethyl
- Methyl
Molecular Weight (g/mol) ~750 (estimated) ~550 (estimated) 185.23 213.28 (estimated)
Synthetic Complexity High (multi-step synthesis with fluorinated intermediates) Moderate (single-step sulfonamide coupling) Low Low
Key Observations:

Core Heterocycle: Unlike simpler benzene or quinoline-based analogs (e.g., IIIa), Compound A incorporates a pyrrolo[3,4-g]quinolin core, which may confer unique electronic properties and binding affinities in biological systems.

Fluorinated Substituents : The trifluoroethoxy groups in Compound A enhance its lipophilicity (logP ≈ 3.5–4.0, estimated) compared to methoxy or hydroxy groups in IIIa (logP ≈ 2.0–2.5) . This increases membrane permeability and resistance to oxidative metabolism.

Pharmacological and Physicochemical Properties

  • Solubility: The trifluoroethoxy groups in Compound A reduce aqueous solubility compared to non-fluorinated analogs (e.g., IIIa). However, sodium salt formation (as seen in benzenemethanesulfonamide derivatives like the 2-methoxy monosodium salt ) could improve solubility for formulation.
  • Metabolic Stability : Fluorinated ethers resist enzymatic cleavage, extending the half-life of Compound A relative to IIIa, which contains hydrolytically labile methoxy and hydroxy groups .
  • Synthetic Challenges : The synthesis of Compound A likely requires specialized reagents (e.g., trifluoroethylating agents) and protective group strategies, contrasting with the straightforward sulfonamide coupling used for IIIa .

Biological Activity

Benzenemethanesulfonamide, specifically the derivative 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl-, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Properties

The compound features a complex structure characterized by a pyrroloquinoline core with multiple functional groups that may influence its biological activity. The presence of trifluoroethoxy groups suggests potential interactions with biological membranes and enzymes.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties, which may help mitigate oxidative stress in cells and tissues. Antioxidants play a crucial role in preventing cellular damage associated with various diseases.
  • Neuroprotective Effects :
    • Similar to pyrroloquinoline quinone (PQQ), which has been studied for its neuroprotective properties, this compound may enhance neuronal survival and function. PQQ is known to promote mitochondrial biogenesis and protect against neurodegenerative conditions .
  • Anti-inflammatory Properties :
    • The compound may inhibit inflammatory pathways, potentially reducing the risk of chronic inflammatory diseases. This effect can be particularly beneficial in conditions such as arthritis or inflammatory bowel disease.

The exact mechanisms through which benzenemethanesulfonamide exerts its biological effects are still under investigation. However, several proposed mechanisms include:

  • Mitochondrial Biogenesis : Similar to PQQ, the compound may activate signaling pathways involved in mitochondrial biogenesis, enhancing cellular energy metabolism .
  • Regulation of Enzymatic Activities : The compound might influence various enzymatic pathways critical for metabolic processes and cellular homeostasis .

Data Tables

The following table summarizes the biological activities and proposed mechanisms of action for benzenemethanesulfonamide:

Biological ActivityProposed MechanismReferences
AntioxidantScavenging reactive oxygen species
NeuroprotectionPromoting mitochondrial function
Anti-inflammatoryInhibiting pro-inflammatory cytokines
Enhancement of MetabolismActivating PGC-1α signaling pathway

Case Studies

Several studies have highlighted the potential therapeutic applications of compounds similar to benzenemethanesulfonamide:

  • Neuroprotection in Animal Models :
    • Research indicates that compounds with similar structures can significantly reduce neuronal death in models of neurodegeneration by enhancing mitochondrial function and reducing oxidative stress .
  • Anti-inflammatory Effects :
    • Studies have shown that such compounds can reduce markers of inflammation in vivo, suggesting their potential use in treating chronic inflammatory diseases .
  • Metabolic Regulation :
    • Investigations into the metabolic effects reveal that these compounds may improve energy metabolism and reduce fat accumulation by modulating lipid metabolism pathways .

Q & A

Basic: What methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?

Answer:
The synthesis of benzenemethanesulfonamide derivatives typically involves coupling sulfonyl chloride intermediates with amine-containing heterocycles. For example, a protocol for analogous compounds uses pyridine as a solvent, DMAP (4-dimethylaminopyridine) as a catalyst, and benzenesulfonyl chloride for sulfonamide bond formation . Post-reaction purification via column chromatography (e.g., petroleum ether/ethyl acetate gradient) and recrystallization is critical to isolate the pure product. Yield optimization requires strict control of stoichiometry (e.g., 1.1:1 molar ratio of sulfonyl chloride to amine), reaction temperature (room temperature to 50°C), and moisture exclusion .

Basic: Which analytical techniques are suitable for characterizing this compound and ensuring purity?

Answer:

  • Solid-Phase Extraction (SPE): Use Oasis HLB cartridges (60 mg, 3 cc) for sample cleanup, preconditioned with methanol and water. This minimizes matrix interference in biological or environmental samples .
  • LC-MS/MS: Employ reverse-phase chromatography (C18 column) with a methanol/water gradient (0.1% formic acid) for separation. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
  • NMR: ¹H/¹³C NMR in deuterated DMSO or CDCl3 resolves structural features, such as trifluoroethoxy groups (δ ~4.5 ppm for -OCH2CF3) and pyrroloquinoline protons (δ ~8.0–9.0 ppm) .

Advanced: How should researchers address contradictions in bioactivity data, such as inconsistent enzyme inhibition results?

Answer:
Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound stability. To resolve this:

  • Dose-Response Curves: Test multiple concentrations (e.g., 0.1–100 µM) to confirm IC50 reproducibility.
  • Stability Testing: Pre-incubate the compound in assay buffers (e.g., PBS, pH 7.4) and analyze degradation via LC-MS .
  • Control Experiments: Use known inhibitors (e.g., LDC000067 for Cdk9 inhibition) as benchmarks .
  • Statistical Validation: Apply ANOVA or non-parametric tests to assess variability between replicates .

Advanced: What mechanistic insights exist for this compound’s interaction with kinase targets like Cdk9?

Answer:
Benzenemethanesulfonamide derivatives (e.g., LDC000067) act as ATP-competitive inhibitors. Structural studies suggest the sulfonamide group forms hydrogen bonds with the kinase hinge region (e.g., Cys106 in Cdk9), while the trifluoroethoxy moieties enhance hydrophobic interactions. Advanced methods include:

  • Molecular Docking: Use Schrödinger Suite or AutoDock to model binding poses.
  • Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .

Basic: How is the compound’s structural integrity confirmed post-synthesis?

Answer:

  • Elemental Analysis: Verify C, H, N, S content within ±0.4% of theoretical values.
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
  • 2D NMR: COSY and HSQC correlate protons and carbons, resolving complex spin systems (e.g., pyrroloquinoline scaffold) .

Advanced: How does this compound compare structurally and functionally to analogs like 4-(trifluoromethyl)pyridinyl derivatives?

Answer:

  • Structural Comparison: The trifluoroethoxy groups enhance metabolic stability compared to non-fluorinated analogs (e.g., 4-(1,1-dimethylethyl)-benzenesulfonamide derivatives).
  • Functional Differences: Fluorinated analogs exhibit higher kinase selectivity due to reduced off-target binding. Use QSAR models to correlate substituent electronegativity with inhibitory potency .

Advanced: What strategies mitigate compound degradation during long-term storage or in biological matrices?

Answer:

  • Storage Conditions: Store lyophilized powder at −80°C under argon. In solution, use anhydrous DMSO (stored over molecular sieves) to prevent hydrolysis .
  • Biological Matrices: Add stabilizers (e.g., 1 mM ascorbic acid) to serum samples to inhibit oxidative degradation. Validate recovery rates (>85%) via spike-and-recovery experiments .

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